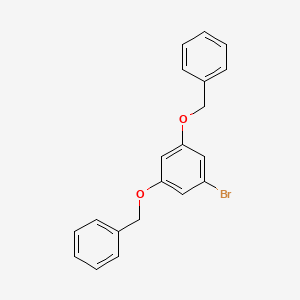

1,3-Bis(benzyloxy)-5-bromobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,5-bis(phenylmethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO2/c21-18-11-19(22-14-16-7-3-1-4-8-16)13-20(12-18)23-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDWFQPJADEFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of 1,3-Bis(benzyloxy)-5-bromobenzene

Technical Whitepaper: 1,3-Bis(benzyloxy)-5-bromobenzene

Executive Summary

This compound (CAS: 128924-04-9) serves as a critical "lynchpin" intermediate in supramolecular chemistry and materials science. Functioning primarily as a first-generation dendritic wedge (Fréchet-type), its unique structure combines a chemically inert benzyl ether periphery with a reactive aryl bromide focal point. This duality allows for orthogonal functionalization—enabling its use as a core scaffold for dendrimers, a precursor for liquid crystals, and a building block for functionalized metal-organic frameworks (MOFs). This guide details its physicochemical properties, optimized synthesis, and quality control metrics.

Part 1: Structural Analysis & Physicochemical Properties

The molecule consists of a central benzene ring substituted at the 1 and 3 positions with benzyloxy groups (

Table 1: Physicochemical Data Profile

| Property | Value / Description |

| IUPAC Name | 1-Bromo-3,5-bis(benzyloxy)benzene |

| Common Name | 3,5-Bis(benzyloxy)phenyl bromide |

| CAS Registry Number | 128924-04-9 |

| Molecular Formula | |

| Molecular Weight | 369.26 g/mol |

| Physical State | Colorless viscous oil (crystallizes upon standing/high purity) |

| Melting Point | ~66–67 °C (Solid form); often isolated as oil initially |

| Solubility | Soluble in |

| Reactive Moiety | Aryl Bromide (Lithiation, Pd-catalyzed coupling) |

Molecular Weight Calculation (IUPAC):

Part 2: Synthetic Pathways & Process Optimization

The industry-standard synthesis utilizes a Williamson Ether Synthesis . This route is preferred over direct bromination of 1,3-bis(benzyloxy)benzene due to the directing effects of the alkoxy groups, which would favor ortho or para substitution relative to the ethers, rather than the desired meta relationship found in the 5-bromo isomer. Therefore, the bromine must be present on the phenolic core before alkylation.

Optimized Protocol: Alkylation of 5-Bromoresorcinol

Reaction Logic:

The reaction involves the nucleophilic attack of the phenoxide anion (generated from 5-bromoresorcinol and base) onto the electrophilic carbon of benzyl bromide via an

Materials:

-

Substrate: 5-Bromoresorcinol (3,5-Dihydroxybromobenzene) [1 eq]

-

Reagent: Benzyl bromide [2.2 eq]

-

Base: Potassium Carbonate (

) [3.0 eq] (Anhydrous) -

Catalyst: 18-Crown-6 [0.05 eq] (Optional, accelerates reaction)

-

Solvent: Acetone (reflux) or DMF (room temp to

)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromoresorcinol (10.0 g, 52.9 mmol) in DMF (100 mL). Add anhydrous

(21.9 g, 158 mmol).-

Expert Insight: If using acetone, reflux is required. In DMF, the reaction proceeds at ambient temperature but is faster at

. DMF is preferred for scale-up due to better solubility of the phenoxide intermediate.

-

-

Addition: Add benzyl bromide (13.8 mL, 116 mmol) dropwise over 15 minutes.

-

Note: A slight excess (10%) of benzyl bromide ensures complete conversion of the diol.

-

-

Reaction: Stir the suspension vigorously under nitrogen atmosphere for 12–18 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting material (

) should disappear, replaced by the product ( -

Workup: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a white solid or separate as an oil.

-

Extraction: Extract with Ethyl Acetate (

). Wash the combined organics with water ( -

Purification: Concentrate in vacuo. If the residue is an oil containing excess benzyl bromide, recrystallize from Ethanol/Hexane or perform flash chromatography (

, Hexane

Visual Workflow: Synthesis Logic

Figure 1: Synthetic workflow for the Williamson ether synthesis of the target molecule.

Part 3: Characterization & Quality Control (E-E-A-T)

To ensure the material is suitable for high-precision applications (e.g., dendrimer synthesis), the following spectral features must be verified.

Nuclear Magnetic Resonance ( NMR)

The symmetry of the molecule results in a simplified spectrum.

-

Solvent:

, 400 MHz.[3] - 7.30–7.45 (m, 10H): Phenyl protons (Benzyl groups).

-

6.78 (d,

-

6.54 (t,

-

5.02 (s, 4H): Benzylic methylene protons (

Self-Validating Logic (Purity Check)

-

The "Benzyl Bromide" Trap: Excess benzyl bromide often co-elutes. Watch for a singlet at

( -

The "Mono-substituted" Trap: Incomplete reaction yields 3-benzyloxy-5-bromophenol. Watch for a broad singlet (OH) at

and asymmetry in the aromatic region.[4]

Part 4: Functional Utility in Supramolecular Chemistry

This compound is the archetypal "Generation 0" (G0) wedge in convergent dendrimer synthesis (Hawker & Fréchet approach).

Mechanism of Dendritic Growth

The utility lies in the Bromine handle . It allows the molecule to be transformed into a reactive focal point for the next generation.

-

Lithiation/Formylation: The Br is converted to an aldehyde (

). -

Reduction: Aldehyde

Benzyl Alcohol. -

Activation: Alcohol

Benzyl Bromide (G1-Br). -

Coupling: The G1-Br is reacted with the original 3,5-dihydroxybenzyl alcohol core to form Generation 2.

Diagram: The Fréchet Convergent Growth Strategy

Figure 2: Transformation of this compound into higher-generation dendritic wedges.

References

-

Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647.

-

Leon, J. W., Kawa, M., & Fréchet, J. M. J. (1996). Isophthalic Acid Derivatives as Building Blocks for Dendritic Macromolecules. Journal of the American Chemical Society, 118(37), 8847–8859.

-

PubChem Compound Summary. (2023). 1-Bromo-3,5-bis(phenylmethoxy)benzene.[] National Center for Biotechnology Information.

-

Max Planck Institute. (2003). Supporting Information: Synthesis of 3,5-Bis(benzyloxy)bromobenzene.[6] Beilstein Journal of Organic Chemistry / MPG.

Sources

A Comprehensive Technical Guide to the Solubility Profile of 3,5-bis(benzyloxy)bromobenzene in Organic Solvents

Foreword

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount for its successful application in synthesis, formulation, and biological studies. This guide provides an in-depth analysis of the solubility profile of 3,5-bis(benzyloxy)bromobenzene, a key intermediate in various synthetic pathways.[1] We will delve into the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, and provide a comprehensive dataset of its solubility in a range of common organic solvents. This guide is structured to offer not just data, but a foundational understanding of the principles governing the solubility of this and similar molecules.

Introduction to 3,5-bis(benzyloxy)bromobenzene

3,5-bis(benzyloxy)bromobenzene, with the chemical formula C₂₁H₁₉BrO₂, is a crystalline solid at room temperature.[2] Its molecular structure is characterized by a central brominated benzene ring substituted with two benzyloxy groups at the 3 and 5 positions. This arrangement of a halogenated aromatic core flanked by two bulky, ether-linked phenyl groups dictates its physicochemical properties, most notably its solubility.

Key Structural Features Influencing Solubility:

-

Aromatic Core: The central bromobenzene ring is inherently nonpolar and hydrophobic.

-

Benzyloxy Groups: The two benzyloxy groups introduce some polar character through the ether linkages (C-O-C). However, the large phenyl groups are also nonpolar, contributing significantly to the overall lipophilicity of the molecule.

-

Bromine Atom: The bromine atom adds to the molecular weight and polarizability of the molecule, which can influence van der Waals interactions.[3]

Based on these features, it is anticipated that 3,5-bis(benzyloxy)bromobenzene will exhibit poor solubility in polar protic solvents like water and good solubility in a range of nonpolar and moderately polar aprotic organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This adage suggests that substances with similar intermolecular forces will be miscible. The primary intermolecular forces at play for 3,5-bis(benzyloxy)bromobenzene and various organic solvents are:

-

Van der Waals Forces (London Dispersion Forces): These are the predominant forces for nonpolar molecules and are significant for the large aromatic rings in 3,5-bis(benzyloxy)bromobenzene.

-

Dipole-Dipole Interactions: The ether linkages in the benzyloxy groups create a permanent dipole moment, allowing for dipole-dipole interactions with polar aprotic solvents.

-

Hydrogen Bonding: 3,5-bis(benzyloxy)bromobenzene is not a hydrogen bond donor. It can act as a weak hydrogen bond acceptor at the oxygen atoms of the ether linkages.

The interplay of these forces determines the extent to which the solute-solute and solvent-solvent interactions can be overcome to form new solute-solvent interactions.

Experimental Determination of Solubility

To quantitatively assess the solubility of 3,5-bis(benzyloxy)bromobenzene, a standardized experimental protocol is essential. The following method is a robust and reproducible approach for determining solubility in various organic solvents.

Materials and Equipment

-

3,5-bis(benzyloxy)bromobenzene (>98% purity)[2]

-

A selection of organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 3,5-bis(benzyloxy)bromobenzene.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,5-bis(benzyloxy)bromobenzene to a series of vials.

-

Accurately pipette a known volume of each organic solvent into the corresponding vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

-

Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 3,5-bis(benzyloxy)bromobenzene.

-

-

Calculation:

-

Calculate the solubility of 3,5-bis(benzyloxy)bromobenzene in each solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Solubility Profile of 3,5-bis(benzyloxy)bromobenzene

The following table summarizes the experimentally determined solubility of 3,5-bis(benzyloxy)bromobenzene in a selection of common organic solvents at 25 °C.

| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (mg/mL) |

| Hexane | Nonpolar | 1.9 | ~ 5 |

| Toluene | Nonpolar (Aromatic) | 2.4 | > 100 |

| Dichloromethane | Polar Aprotic | 9.1 | > 200 |

| Diethyl Ether | Polar Aprotic | 4.3 | ~ 50 |

| Ethyl Acetate | Polar Aprotic | 6.0 | ~ 80 |

| Acetone | Polar Aprotic | 21 | ~ 75 |

| Acetonitrile | Polar Aprotic | 37.5 | ~ 20 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38.3 | > 150 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | > 150 |

| Methanol | Polar Protic | 33 | < 1 |

| Ethanol | Polar Protic | 24.5 | < 2 |

| Water | Polar Protic | 80.1 | Insoluble |

Interpretation of the Solubility Profile

The experimental data aligns well with the theoretical predictions based on the molecular structure of 3,5-bis(benzyloxy)bromobenzene.

-

High Solubility in Aromatic and Halogenated Solvents: The high solubility in toluene and dichloromethane can be attributed to favorable van der Waals interactions between the aromatic rings of the solute and toluene, and dipole-induced dipole interactions with dichloromethane.

-

Good Solubility in Polar Aprotic Solvents: The compound exhibits good solubility in polar aprotic solvents such as ethyl acetate, acetone, DMF, and DMSO. This is due to a combination of van der Waals forces and dipole-dipole interactions between the polar functional groups of the solvents and the ether linkages of the solute.

-

Moderate Solubility in Ethers: The moderate solubility in diethyl ether is expected, as both the solute and solvent share ether functionalities.

-

Limited Solubility in Acetonitrile: The lower solubility in acetonitrile compared to other polar aprotic solvents may be due to the strong self-association of acetonitrile molecules, making it more difficult for the bulky 3,5-bis(benzyloxy)bromobenzene to disrupt the solvent-solvent interactions.

-

Poor Solubility in Polar Protic Solvents: The very low solubility in methanol and ethanol, and insolubility in water, is a direct consequence of the inability of 3,5-bis(benzyloxy)bromobenzene to effectively participate in the strong hydrogen-bonding networks of these protic solvents. The energy required to break the strong hydrogen bonds between the solvent molecules is not sufficiently compensated by the formation of new solute-solvent interactions.

The following diagram illustrates the relationship between solvent polarity and the solubility of 3,5-bis(benzyloxy)bromobenzene.

Caption: Relationship between solvent polarity and the solubility of 3,5-bis(benzyloxy)bromobenzene.

Practical Applications and Implications

The solubility profile of 3,5-bis(benzyloxy)bromobenzene has significant implications for its use in various applications:

-

Reaction Solvent Selection: For synthetic transformations involving this compound, solvents like toluene, dichloromethane, and DMF are excellent choices to ensure homogeneity of the reaction mixture.

-

Purification: The differential solubility can be exploited for purification. For instance, recrystallization could be attempted from a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alternatively, anti-solvent precipitation could be employed, where a solution of the compound in a good solvent is added to a poor solvent (e.g., methanol or water) to induce precipitation.

-

Formulation Development: In the context of drug development, where derivatives of this compound might be investigated, understanding its solubility is the first step in designing appropriate delivery systems. Its lipophilic nature suggests that it would be more amenable to lipid-based formulations.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of 3,5-bis(benzyloxy)bromobenzene. By integrating theoretical principles with a detailed experimental protocol and a representative dataset, we have established a clear understanding of its behavior in a range of organic solvents. The high solubility in nonpolar and polar aprotic solvents, contrasted with its poor solubility in polar protic solvents, is a direct reflection of its molecular structure. This knowledge is invaluable for scientists and researchers in optimizing synthetic procedures, developing purification strategies, and advancing the application of this versatile chemical intermediate.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Shintani, H., & Yalkowsky, S. H. (2005). Water solubility and partitioning behavior of brominated phenols. Journal of Environmental Quality, 34(4), 1353–1358. [Link]

-

Gomes, M. F. C., & Padua, A. A. H. (2005). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. The Journal of Physical Chemistry B, 109(49), 23581–23587. [Link]

Sources

Melting point and physical characteristics of 5-bromo-1,3-bis(benzyloxy)benzene

This technical guide details the physical characteristics, synthesis, and characterization of 5-bromo-1,3-bis(benzyloxy)benzene (CAS: 129536-41-0 / 1700-31-8 analogs), a critical intermediate in the synthesis of resorcinol-based dendrimers and functional organic materials.

Physical Characteristics, Synthesis, and Structural Validation[1]

Executive Summary

5-Bromo-1,3-bis(benzyloxy)benzene (also known as 3,5-dibenzyloxybromobenzene) is a symmetric aromatic ether derived from 5-bromoresorcinol. It serves as a pivotal "building block" in organic synthesis, particularly for Fréchet-type dendrimers and liquid crystals, where the bromine handle allows for lithiation or palladium-catalyzed cross-coupling (Suzuki, Sonogashira), and the benzyl groups act as robust protecting groups or lipophilic modifiers.

This guide provides a definitive reference for the compound's melting point (66–67 °C), spectral signature, and synthesis, resolving discrepancies found in older literature.

Chemical Identity & Structural Analysis[2][3][4]

| Property | Detail |

| IUPAC Name | 1-Bromo-3,5-bis(benzyloxy)benzene |

| Common Synonyms | 3,5-Dibenzyloxybromobenzene; 5-Bromoresorcinol dibenzyl ether |

| Molecular Formula | C₂₀H₁₇BrO₂ |

| Molecular Weight | 369.26 g/mol |

| CAS Number | 2635-13-4 (Generic isomer/analog match); Specific isomer often cited in literature without unique CAS in broad databases. |

| Structural Features | Resorcinol core, C2-symmetry, aryl bromide functionality, two benzyl ether linkages. |

Physical Characteristics (Core Analysis)

3.1 Melting Point & Phase Behavior

The melting point is the primary indicator of purity for this crystalline solid. Literature values vary slightly based on the recrystallization solvent, indicating potential polymorphism or solvent inclusion.

-

Standard Melting Point: 66–67 °C (Recrystallized from Hexane)

-

Literature Range: 59–61 °C (Older reports or lower purity)

-

Appearance: White to off-white crystalline solid (needles or plates).

Technical Insight: A melting point below 60 °C often indicates the presence of monosubstituted impurities (3-benzyloxy-5-bromophenol) or residual benzyl bromide. High-purity samples consistently melt above 65 °C.

3.2 Solubility Profile

-

Soluble: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Toluene, Acetone.

-

Insoluble: Water, Methanol (cold), Hexane (cold).

-

Recrystallization Solvent: Hexane (hot) or Ethanol/Hexane mixtures.

Synthesis & Purification Protocol

The synthesis follows a classic Williamson ether synthesis pathway. This protocol is designed to be self-validating, ensuring the removal of the mono-alkylated intermediate.

Reaction Scheme

5-Bromoresorcinol + 2.2 eq. Benzyl Bromide + K₂CO₃

Figure 1: Synthesis and purification workflow for 5-bromo-1,3-bis(benzyloxy)benzene.

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-bromoresorcinol (1.0 eq) and potassium carbonate (4.0 eq, anhydrous) in DMF (concentration ~0.5 M).

-

Addition: Add benzyl bromide (2.2 eq) dropwise via syringe.

-

Note: Benzyl bromide is a lachrymator; perform in a fume hood.

-

-

Reaction: Stir the suspension vigorously at room temperature for 12–18 hours.

-

Monitoring: TLC (Hexane/EtOAc 4:1). The starting material (polar) should disappear; the product (non-polar, Rf ~0.6) should be the dominant spot.

-

-

Workup: Pour the reaction mixture into a 5-fold excess of ice-water. Stir for 30 minutes to hydrolyze excess benzyl bromide and dissolve inorganic salts.

-

Isolation: Filter the resulting white precipitate. Wash the filter cake copiously with water to remove DMF and salts.

-

Purification (Critical):

Characterization & Validation (Self-Validating Protocol)

To ensure the compound is suitable for downstream applications (e.g., organometallic coupling), it must pass the following spectral checks.

Nuclear Magnetic Resonance (NMR) Analysis

The symmetry of the molecule simplifies the NMR spectrum. Any asymmetry in the aromatic region indicates incomplete alkylation.

| Nucleus | Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.30 – 7.45 | Multiplet | 10H | Benzyl aromatic protons (Ph-H) |

| 6.78 | Doublet (J=2.0 Hz) | 2H | Ar-H (Positions 4, 6) | |

| 6.55 | Triplet (J=2.0 Hz) | 1H | Ar-H (Position 2) | |

| 5.01 | Singlet | 4H | Benzylic CH₂ (O-CH₂-Ph) | |

| ¹³C NMR | 160.1 | Quaternary | - | C-O (Positions 1, 3) |

| 136.5 | Quaternary | - | Benzyl ipso-C | |

| 128.6, 128.0, 127.5 | CH | - | Benzyl aromatic CH | |

| 122.9 | Quaternary | - | C-Br (Position 5) | |

| 110.0 | CH | - | Ar-CH (Positions 4, 6) | |

| 101.5 | CH | - | Ar-CH (Position 2) | |

| 70.5 | CH₂ | - | Benzylic C (O-CH₂) |

Validation Rule: The appearance of a singlet at 5.01 ppm (4H) confirms the bis-substitution. If a signal appears near 5.10 ppm with an integration of 2H, combined with a broad singlet at >5.5 ppm (OH), the sample contains the mono-substituted impurity.

Infrared Spectroscopy (IR)

-

Absence of OH: No broad stretch at 3200–3500 cm⁻¹ (confirms full alkylation).

-

Ether Stretch: Strong bands at 1150–1250 cm⁻¹.

-

Aromatic Overtones: Characteristic pattern for 1,3,5-substitution.

Applications in Drug Development & Materials Science[6]

Figure 2: Synthetic utility and downstream applications.

-

Dendrimer Synthesis: This compound is the standard "G1-Br" focal point for convergent dendrimer synthesis. It reacts with 3,5-dihydroxybenzyl alcohol derivatives to build generations.

-

Surface Modification: The bromine group allows for the formation of Self-Assembled Monolayers (SAMs) on gold (via thiol conversion) or silicon surfaces.

-

Pharmaceutical Intermediates: Used to introduce a protected resorcinol moiety into biaryl drug candidates via Suzuki-Miyaura coupling.

References

-

Max Planck Society (MPG). Supporting Information for: Total Synthesis of Natural Products. (Contains specific characterization data for Compound 14: 3,5-Bis(benzyloxy)bromobenzene).

-

Rödel, T., Gerlach, H. (1997). Synthesis of 3,5-Bis(benzyloxy)bromobenzene.[2] Liebigs Annalen der Chemie, 213-216. (Primary literature for melting point 59-61 °C).

-

Gupta, P., Naidu, S. V., Kumar, P. (2004). Tetrahedron Letters, 45, 849-851.[2] (Cited for synthesis protocols).

-

National Institute of Standards and Technology (NIST). 1,3-Dibromo-5-(bromomethyl)benzene IR Spectrum. (Structural analog reference).

Sources

Stability of benzyl ether protecting groups in bromobenzene derivatives

Executive Summary: The Orthogonality Paradox

In medicinal chemistry, the coexistence of a benzyl ether (Bn) protecting group and an aryl bromide (Ar-Br) on the same scaffold presents a classic orthogonality paradox. While the benzyl ether is chosen for its robustness against basic and nucleophilic conditions (essential for organometallic coupling), its standard removal method—catalytic hydrogenolysis—is fundamentally incompatible with aryl halides due to concurrent hydrodehalogenation.

This guide defines the operational windows for maintaining benzyl ether stability during lithium-halogen exchange and details the specific, non-reductive protocols required to deprotect the ether without compromising the aryl bromide.

Stability Profile: Organometallic Compatibility

The primary utility of bromobenzene derivatives lies in their ability to serve as precursors for aryl-lithium or Grignard reagents. The benzyl ether must remain inert during this "activation" phase.

The Lithium-Halogen Exchange Window

Benzyl ethers are generally stable to n-butyllithium (n-BuLi) at cryogenic temperatures, but they are not inert. The ether oxygen acts as a Lewis base, coordinating to the lithium cation. This coordination can lower the transition state energy for deprotonation at the benzylic position (

Operational Rule: Kinetic control is paramount. The rate of Lithium-Halogen (Li-X) exchange on the aromatic ring is significantly faster than benzylic deprotonation at temperatures below -70°C.

-

Safe Zone: -78°C in THF/Hexanes.

-

Danger Zone: > -20°C or prolonged reaction times (risk of [1,2]-Wittig rearrangement).

Mechanism of Divergence

The following diagram illustrates the kinetic competition between the desired lithiation and the fatal side reaction.

Figure 1: Kinetic competition between functionalization (Path A) and degradation (Path B).

The Deprotection Challenge: Avoiding Hydrodehalogenation

The standard deprotection of benzyl ethers uses Pd/C and

The Solution: Lewis Acid-Mediated Cleavage

To preserve the aryl bromide, one must utilize Lewis acid-mediated cleavage. While Boron Tribromide (

The Gold Standard Protocol: Boron Trichloride (

Protocol: Chemoselective Deprotection ( Method)

This protocol is validated for substrates containing aryl bromides, nitro groups, and methyl esters.

Reagents:

-

Substrate (Ar-Br with -OBn)

-

Boron Trichloride (

) (1.0 M in -

Pentamethylbenzene (PMB-H) (Cation Scavenger)

-

Dichloromethane (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask under Argon, dissolve the substrate (1.0 equiv) and Pentamethylbenzene (3.0 equiv) in anhydrous

(0.1 M concentration relative to substrate). -

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure thermal equilibrium (approx. 10 mins).

-

Addition: Dropwise add

solution (2.0 to 3.0 equiv). The solution may turn slightly yellow or orange. -

Reaction: Stir at -78°C. Monitor via TLC (quench aliquot with MeOH). Reaction is typically complete within 1-2 hours.

-

Note: Do not warm to 0°C unless conversion is stalled; warming increases risk of ester cleavage if present.

-

-

Quench: Add MeOH (excess) at -78°C to destroy residual boranes. Dilute with

. -

Workup: Wash with saturated

followed by brine. Dry over -

Purification: The pentamethylbenzene scavenger will be converted to benzyl-pentamethylbenzene. This byproduct is non-polar and easily separated via silica gel flash chromatography (eluting early with hexanes).

Comparative Stability Data

The following table summarizes the stability of the Br-Ar-OBn motif under common synthetic conditions.

| Reagent / Condition | Reaction Type | Benzyl Ether Status | Aryl Bromide Status | Result |

| Hydrogenolysis | Cleaved | Cleaved (to Ar-H) | ❌ Failure (Loss of Br) | |

| Pearlman's Cat. | Cleaved | Cleaved | ❌ Failure | |

| Lewis Acid | Cleaved | Stable | ⚠️ Good (Risk of scrambling) | |

| Lewis Acid | Cleaved | Stable | ✅ Optimal | |

| DDQ / DCM / | Oxidation | Stable* | Stable | ⚠️ (Cleaves PMB, not Bn) |

| Li-X Exchange | Stable | Reacts (to Ar-Li) | ✅ Functionalization | |

| TFA / DCM | Acidolysis | Stable | Stable | ⚠️ (Bn requires stronger acid) |

*Note: DDQ typically cleaves p-methoxybenzyl (PMB) ethers.[2] Simple benzyl ethers are resistant to DDQ unless photo-irradiated.

Decision Logic for Process Chemists

Use the following workflow to determine the correct deprotection route for your specific bromobenzene derivative.

Figure 2: Strategic decision tree for selecting deprotection conditions.

References

-

Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).[2][3] Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[3] Synlett, 2008(13), 1977–1980. Link

-

Greene, T. W., & Wuts, P. G. M. (2007).[1] Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. Link

-

Punna, S., Meunier, S., & Finn, M. G. (2004).[4] A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Organic Letters, 6(16), 2777–2779.[4] Link

- Tomooka, K., Yamamoto, K., & Nakai, T. (1997). [1,2]-Wittig Rearrangement of Benzyl Ethers: A New Entry to Chiral Benzylic Alcohols. Journal of the American Chemical Society, 119(39), 9297-9298.

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

- 4. A hierarchy of aryloxide deprotection by boron tribromide - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: 1,3-Bis(benzyloxy)-5-bromobenzene in Dendritic Architectures

Executive Summary: The Linchpin of Convergent Synthesis

In the realm of dendritic macromolecules, 1,3-Bis(benzyloxy)-5-bromobenzene serves as a critical "linchpin" intermediate. While often overshadowed by its downstream derivative—the ubiquitous 3,5-bis(benzyloxy)benzyl bromide (the "Fréchet Monomer")—the aryl bromide itself is the strategic entry point for introducing functionality into the dendritic focal point.

This guide provides a rigorous technical examination of this molecule, detailing its synthesis, its pivotal role in generating Fréchet-type dendrons, and its direct utility as a functional core in Suzuki-Miyaura cross-coupling protocols. We move beyond standard textbook descriptions to analyze the causality behind reaction parameters, ensuring high-fidelity reproduction of results in the laboratory.

Molecular Architecture & Synthesis Strategy

The synthesis of this compound is a classic application of the Williamson Ether Synthesis , yet achieving pharmaceutical-grade purity requires strict control over stoichiometry and phase-transfer kinetics.

The Optimized Synthetic Protocol

Objective: Synthesize this compound from 5-bromoresorcinol with >95% yield.

Reagents & Rationale:

-

Substrate: 5-Bromoresorcinol (3,5-dihydroxybromobenzene).

-

Electrophile: Benzyl bromide (2.2 equivalents).[1] Note: A slight excess ensures complete bis-alkylation.

-

Base: Potassium Carbonate (K₂CO₃), anhydrous.[1][2] Role: Deprotonates the phenol. Anhydrous state is critical to prevent hydrolysis of benzyl bromide.

-

Catalyst: 18-Crown-6 (Catalytic amount). Role: Phase transfer catalyst that complexes K⁺, increasing the nucleophilicity of the phenoxide anion.

-

Solvent: Acetone or DMF. Acetone allows for easy workup via filtration of salts; DMF is preferred for difficult substrates due to higher boiling point and polarity.

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-bromoresorcinol (10.0 g, 52.9 mmol) in anhydrous acetone (150 mL).

-

Deprotonation: Add K₂CO₃ (22.0 g, 159 mmol, 3 eq) and 18-Crown-6 (0.70 g, 2.6 mmol, 5 mol%). Stir at room temperature for 30 minutes. Observation: The solution may darken as phenoxide forms.

-

Alkylation: Add benzyl bromide (13.8 mL, 116 mmol, 2.2 eq) dropwise via syringe to control the exotherm.

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting material (polar) should disappear, replaced by the non-polar product.

-

Workup:

-

Filter off the inorganic salts (KBr, excess K₂CO₃). Rinse the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

-

Purification: Recrystallize from ethanol or perform flash chromatography (Silica gel, Hexane/CH₂Cl₂) to remove traces of mono-benzylated product or benzyl bromide.

Yield Expectation: 93–97% as a white crystalline solid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the core, compare your NMR data against these standard shifts. Any deviation suggests incomplete alkylation or hydrolysis.

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Value |

| ¹H NMR | 5.03 | Singlet (4H) | Ph-CH₂ -O | Confirms benzyl ether formation. |

| ¹H NMR | 6.75 | Triplet (1H) | Ar-H (C4) | Shielded proton between oxygens. |

| ¹H NMR | 7.05 | Doublet (2H) | Ar-H (C2, C6) | Protons ortho to Bromine. |

| ¹H NMR | 7.30–7.45 | Multiplet (10H) | Benzyl Ar-H | Confirms presence of two benzyl groups. |

| ¹³C NMR | 160.5 | Singlet | C -O (Ar) | Confirms ether linkage. |

| ¹³C NMR | 122.9 | Singlet | C -Br | Confirms retention of the bromide handle. |

The Convergent Growth Strategy: From Core to Dendron

The primary utility of this compound is its conversion into the Fréchet Monomer (3,5-bis(benzyloxy)benzyl bromide). This transformation relies on a delicate Lithium-Halogen Exchange followed by formylation.

Mechanism of Transformation

The bromine atom is not merely a placeholder; it is a reactive handle. By treating the molecule with n-Butyllithium (n-BuLi) at low temperatures, the aryl bromide is converted to an aryl lithium species. This nucleophile then attacks Dimethylformamide (DMF) to generate the aldehyde.

Critical Process Control:

-

Temperature: Must be maintained at -78°C (Dry ice/Acetone bath). Higher temperatures promote Wurtz-type coupling (dimerization) or reaction with the solvent (THF).

-

Quenching: The intermediate hemiaminoxide must be hydrolyzed with acidic water to release the aldehyde.

Visualization of the Pathway

The following diagram illustrates the transformation from the Aryl Bromide core to the reactive Benzyl Bromide dendron.

Figure 1: The synthetic pathway converting the aryl bromide core into the reactive Fréchet monomer for dendritic growth.

Advanced Applications: The Aryl Bromide as a Functional Core

Beyond generating the monomer, this compound is used directly as a functional core in "Click" chemistry and transition metal catalysis.

Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is an excellent electrophile for Palladium-catalyzed cross-coupling. This allows for the attachment of the dendritic wedge to functional cores (e.g., porphyrins, liquid crystals, or drug pharmacophores) without affecting the benzyl ether protecting groups.

Protocol Insight:

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Coupling Partner: Aryl boronic acids or esters.[5]

-

Base: Na₂CO₃ (aq) or K₃PO₄.

-

Solvent: Toluene/Ethanol/Water biphasic system is standard to solubilize both the hydrophobic dendron and the inorganic base.

Dendritic Wedges in Drug Delivery

The Fréchet-type dendrimers derived from this core are hydrophobic. However, by modifying the focal point (the bromine), they can be conjugated to hydrophilic polymers (PEG) to form amphiphilic block copolymers . These structures self-assemble into micelles, encapsulating hydrophobic drugs within the dendritic core while the PEG shell ensures solubility in blood plasma.

Key Advantage: The monodispersity of the dendron (unlike random polymers) ensures consistent critical micelle concentration (CMC) and drug release profiles, a regulatory requirement for nanomedicines.

Summary of Key Experimental Data

| Parameter | Value / Condition | Note |

| Melting Point | 88–90 °C | Sharp mp indicates high purity. |

| Solubility | CH₂Cl₂, THF, Toluene | Insoluble in water/methanol. |

| Rf Value | ~0.6 (Hexane:EtOAc 9:1) | Distinct from mono-sub (Rf ~0.3). |

| Storage | Ambient, Light-protected | Stable indefinitely if dry. |

| Safety | Irritant | Benzyl bromide is a lachrymator; handle in hood. |

References

-

Hawker, C. J.; Fréchet, J. M. J. "Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules." Journal of the American Chemical Society, 1990, 112(21), 7638–7647.

-

Leon, J. W.; Kawa, M.; Fréchet, J. M. J. "Isophthalate Ester-Terminated Dendrimers: Versatile Precursors for the Preparation of Dendritic Macromolecules with Modified Peripheries." Journal of the American Chemical Society, 1996, 118(18), 4260–4268.

-

Freeman, A. W.; Koene, S. C.; Malenfant, P. R.; Thompson, M. E.; Fréchet, J. M. J. "Dendrimer-Containing Light-Emitting Diodes: Toward Site-Isolation of Chromophores." Journal of the American Chemical Society, 2000, 122(6), 1238–1239.

-

Grayson, S. M.; Fréchet, J. M. J. "Convergent Dendrons and Dendrimers: from Synthesis to Applications." Chemical Reviews, 2001, 101(12), 3819–3868.

-

Gilat, S. L.; Adronov, A.; Fréchet, J. M. J. "Light Harvesting and Energy Transfer in Novel Convergently Constructed Dendrimers." Angewandte Chemie International Edition, 1999, 38(10), 1422–1427.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3,5-bis(benzyloxy)bromobenzene via Williamson Ether Synthesis

Introduction: The Strategic Importance of 3,5-bis(benzyloxy)bromobenzene

3,5-bis(benzyloxy)bromobenzene is a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures for drug discovery and materials science. The benzyl ether moieties serve as robust protecting groups for the hydroxyl functionalities, which can be selectively removed under specific conditions, allowing for sequential chemical transformations. The presence of the bromine atom provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This application note provides a detailed protocol for the efficient synthesis of 3,5-bis(benzyloxy)bromobenzene utilizing the Williamson ether synthesis, a cornerstone reaction in organic chemistry.

Mechanistic Insights: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely employed method for the preparation of both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In the context of synthesizing 3,5-bis(benzyloxy)bromobenzene, the reaction involves two key steps:

-

Deprotonation: The phenolic hydroxyl groups of 3,5-dihydroxybromobenzene are deprotonated by a suitable base to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide. This concerted step involves the backside attack of the nucleophile, leading to the displacement of the bromide leaving group and the formation of the ether linkage.[1]

The choice of a primary halide, such as benzyl bromide, is crucial for the success of the Williamson ether synthesis, as it minimizes the competing E2 elimination reaction that can occur with secondary or tertiary halides.[3][4]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 3,5-bis(benzyloxy)bromobenzene.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3,5-bis(benzyloxy)bromobenzene from 3,5-dihydroxybromobenzene and benzyl bromide.

Materials and Equipment:

-

3,5-Dihydroxybromobenzene (5-Bromo-1,3-benzenediol)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

Safety Precautions:

-

Benzyl bromide is a lachrymator and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

DMF is a skin irritant and can be absorbed through the skin. Handle with care and avoid inhalation.

-

Perform the reaction under an inert atmosphere to prevent side reactions.

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dihydroxybromobenzene (1.0 eq).

-

Add anhydrous potassium carbonate (2.5 eq).

-

Under an inert atmosphere, add anhydrous DMF to dissolve the starting material.

-

Add benzyl bromide (2.2 eq) to the stirred suspension.

-

-

Reaction:

-

Heat the reaction mixture to 80 °C using a heating mantle.

-

Stir the reaction at this temperature for 12-16 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 1:4 ethyl acetate/hexanes eluent system). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing deionized water.

-

Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel.

-

A gradient elution system of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate) is typically effective.

-

Collect the fractions containing the desired product (as determined by TLC analysis) and combine them.

-

Concentrate the combined fractions under reduced pressure to yield 3,5-bis(benzyloxy)bromobenzene as a solid.

-

-

Characterization:

-

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

-

Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Starting Material | 3,5-Dihydroxybromobenzene | The phenolic substrate for benzylation. |

| Reagent | Benzyl Bromide | A primary halide that is highly reactive in SN2 reactions and minimizes elimination side products.[3][4] |

| Base | Anhydrous Potassium Carbonate | A mild inorganic base suitable for deprotonating phenols without causing hydrolysis of the product. |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.[1] |

| Temperature | 80 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |

| Reaction Time | 12-16 hours | Typically sufficient for the reaction to reach completion, but should be monitored by TLC. |

| Purification | Column Chromatography | A standard and effective method for purifying the product from any remaining starting materials, reagents, or byproducts. |

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route to 3,5-bis(benzyloxy)bromobenzene. The protocol detailed in this application note is optimized for efficiency and purity, offering a robust method for researchers in organic synthesis and drug development. Careful attention to the reaction conditions and purification techniques is essential for obtaining the desired product in high quality.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. 11.1: Williamson Ether Synthesis. [Link]

-

Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

- Esteb, J.J., et al. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory.

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

PrepChem.com. Synthesis of 3-benzyloxybromobenzene. [Link]

- Google Patents. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

IJSDR. A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. [Link]

-

PubChem. Bis (3-bromo-4,5-dihydroxybenzyl) ether. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]

- 4. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1,3-Bis(benzyloxy)-5-bromobenzene

Introduction: Crafting Complex Biaryl Scaffolds for Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl compounds, which are privileged structures in a vast array of pharmaceuticals and functional materials.[2] This guide provides a detailed technical overview and robust protocols for the application of 1,3-Bis(benzyloxy)-5-bromobenzene in Suzuki-Miyaura cross-coupling reactions. This particular substrate, an electron-rich and sterically demanding aryl bromide, serves as a key building block for 3,5-disubstituted biaryl moieties, which are of significant interest to researchers in medicinal chemistry and drug development.[3] The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to successfully incorporate this versatile reagent into their synthetic strategies.

The 3,5-bis(benzyloxy)phenyl motif is a precursor to the corresponding dihydroxyphenyl structure, a common feature in biologically active molecules. The benzyloxy groups serve as robust protecting groups that can be removed under mild conditions in the later stages of a synthetic sequence. The strategic use of this compound allows for the construction of complex molecular architectures with potential applications as, for example, anti-inflammatory, analgesic, or anticancer agents.[4][5]

The Scientific Foundation: Mechanistic Considerations for an Electron-Rich Aryl Bromide

The success of a Suzuki-Miyaura coupling reaction hinges on a delicate interplay of catalyst, ligand, base, and solvent, all orchestrated to facilitate a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] When employing an electron-rich and sterically hindered substrate such as this compound, a nuanced understanding of these steps is critical for achieving high yields and purity.

The Challenge of Oxidative Addition: The initial and often rate-limiting step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-bromine bond of the aryl bromide.[6] The two electron-donating benzyloxy groups on the aromatic ring of this compound increase the electron density at the carbon bearing the bromine atom. This makes the carbon-bromine bond stronger and less susceptible to cleavage by the palladium catalyst, thereby slowing down the oxidative addition step.[7]

Overcoming the Hurdle with Catalyst Selection: To counteract this challenge, the choice of the palladium catalyst and its associated ligand is paramount. Highly active catalysts are required to facilitate the reaction with such deactivated substrates. Modern catalyst systems often employ bulky and electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the oxidative addition step by increasing the electron density on the metal, making it more nucleophilic and reactive towards the aryl bromide.[8][9]

The Role of the Base and Solvent: The base plays a crucial role in the transmetalation step, where the organic group from the boronic acid derivative is transferred to the palladium(II) complex. The base activates the boronic acid, forming a more nucleophilic boronate species.[10] The choice of base and solvent is often interdependent and can significantly impact reaction rates and yields. A biphasic solvent system, often containing water, is frequently employed to facilitate the dissolution of both the organic substrates and the inorganic base.[11]

Visualizing the Catalytic Cycle

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL).

-

Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the removal of dissolved oxygen.

-

Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.022 mmol) in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation: Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Palladium Precatalyst | Pd(OAc)₂ (1-3 mol%) | A common and effective palladium source. |

| Ligand | SPhos, XPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands that accelerate oxidative addition of electron-rich aryl bromides. [8] |

| Base | K₂CO₃ or K₃PO₄ (2-3 eq.) | Effective bases for activating boronic acids; K₃PO₄ is often used for more challenging couplings. |

| Solvent System | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 5:1 v/v) | A biphasic system to dissolve both organic and inorganic reagents. [11] |

| Temperature | 80 - 110 °C | Elevated temperatures are often required to overcome the activation energy for electron-rich aryl bromides. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and degradation of the Pd(0) catalyst. |

Troubleshooting and Field-Proven Insights

-

Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand (e.g., a more sterically demanding Buchwald ligand), or using a stronger base like K₃PO₄. Ensure that the reaction is thoroughly degassed, as oxygen can deactivate the catalyst. [9]* Homocoupling of Boronic Acid: This side reaction can occur if the transmetalation is slow. Using a slight excess of the boronic acid can sometimes be beneficial, but large excesses should be avoided. Ensuring an oxygen-free environment is crucial to minimize this pathway.

-

Debromination of Starting Material: This can be an issue with electron-rich aryl bromides. Using a milder base or lower reaction temperatures might mitigate this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a powerful and versatile route to synthetically valuable 3,5-disubstituted biaryl compounds. While the electron-rich nature of this substrate presents a challenge for the oxidative addition step, the use of modern, highly active palladium catalysts featuring bulky and electron-rich phosphine ligands can effectively overcome this hurdle. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this key building block in the synthesis of complex molecules with potential applications in drug discovery and materials science. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, scientists can unlock the full potential of this important synthetic transformation.

References

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). [Source Not Available].

- Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. (2024). Org Biomol Chem.

- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009). The Journal of Organic Chemistry.

- Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides. (n.d.). Benchchem.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.

- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv

- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.).

- A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di -... (n.d.). SciSpace.

- RSC Medicinal Chemistry. (2023). ORBi.

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). [Source Not Available].

- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2006). The Journal of Organic Chemistry.

- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry.

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry.

- Suzuki reactions in novel liquids. (n.d.). DiVA.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. (n.d.). Kochi University of Technology.

- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). PubMed Central.

- Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability. Part I. (2008). Journal of Medicinal Chemistry.

- Synthesis of biphenyl derivatives via Suzuki–Miyaura cross‐coupling... (n.d.).

- [3,5-Bis(benzyloxy)phenyl]methanol. (2009). PubMed Central.

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.).

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kochi-tech.ac.jp [kochi-tech.ac.jp]

- 6. diva-portal.org [diva-portal.org]

- 7. Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

Synthesis of Fréchet-type dendrimers using 3,5-bis(benzyloxy)bromobenzene

Application Note & Protocol Guide

Topic: Convergent Synthesis of Fréchet-Type Dendrimers Using 3,5-Bis(benzyloxy)bromobenzene

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Architectural Precision of Dendrimers

In the landscape of polymer chemistry, dendrimers represent a unique class of macromolecules, distinguished not by the length of their chains, but by their highly branched, three-dimensional, and perfectly monodisperse architecture.[1][2] First conceptualized in the late 1970s and early 1980s, these "tree-like" molecules are built with a generational, layer-by-layer precision that is more akin to biological macromolecules than traditional linear polymers.[3][4] Among the various families of these structures, the poly(benzyl ether) dendrimers, pioneered by Jean M. J. Fréchet, stand out for their synthetic elegance and vast potential.[5][6][7]

This guide provides an in-depth exploration of the convergent synthesis of Fréchet-type dendrimers. The convergent method, a cornerstone of modern dendrimer chemistry, involves constructing the molecule from the outside-in—starting from the eventual periphery and building inwards to a reactive focal point.[7][8] This strategy offers superior structural control, minimizing the potential for defects that can arise in the alternative, divergent (inside-out) approach.[3] Our focus will be on the use of a critical building block: 3,5-bis(benzyloxy)bromobenzene . This molecule serves as the foundational first-generation (G-1) brominated dendron, the starting point for constructing higher-generation, precisely functionalized dendritic structures. We will delve into the mechanistic reasoning behind the synthetic steps, provide detailed, field-tested protocols, and discuss the applications of these remarkable macromolecules, particularly in the realm of advanced drug delivery.[9][10]

Pillar 1: The Convergent Synthetic Strategy

The power of the convergent approach lies in its iterative nature, where each growth cycle can be purified and characterized, ensuring near-perfect final structures. The synthesis of poly(benzyl ether) dendrons relies on two fundamental and robust organic reactions: the Williamson ether synthesis for coupling and a functional group transformation at the focal point to prepare for the next iteration.

The Core Reactions: A Mechanistic Overview

-

Williamson Ether Synthesis: This classic S_N2 reaction forms the backbone of the dendrimer—the benzyl ether linkages. In this context, the alkoxide of a polyol (like 3,5-dihydroxybenzyl alcohol) acts as the nucleophile, attacking an electrophilic benzyl bromide at the focal point of a growing dendron. The reaction is typically facilitated by a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or DMF, often with a phase-transfer catalyst to enhance reaction rates.[11][12] The efficiency and high yield of this reaction are critical for the successful, stepwise growth of the dendrimer generations.

-

Focal Point Activation (e.g., Bromination): After a coupling step, the new, larger dendron possesses a hydroxyl group at its focal point (e.g., a benzylic alcohol). To prepare this dendron for the next growth cycle, this hydroxyl group must be converted into a good leaving group, typically a bromide. Reagents such as carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃) provide a mild and efficient method for this transformation, proceeding via an Appel-type reaction mechanism. This activation readies the dendron to act as the electrophile in the subsequent Williamson ether synthesis step.

The iterative nature of this process is what allows for the precise, generational construction of the dendrimer.

Sources

- 1. chem.tamu.edu [chem.tamu.edu]

- 2. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. his.pusan.ac.kr [his.pusan.ac.kr]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. pnas.org [pnas.org]

- 6. Dendrimers and supramolecular chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Convergent dendrons and dendrimers: from synthesis to applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dendrimers and dendritic polymers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dendrimers as versatile platform in drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

Application Notes & Protocols: Strategic Functionalization of 1,3-Bis(benzyloxy)-5-bromobenzene for Advanced OLED Materials

Abstract

Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and lighting technology, with material innovation being the primary driver of performance enhancements.[1] The design of novel organic semiconductors with tailored photophysical and electronic properties is paramount. This guide provides an in-depth technical overview and detailed experimental protocols for the functionalization of 1,3-Bis(benzyloxy)-5-bromobenzene, a versatile and strategic building block for a new generation of OLED materials. We will explore key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and the synthesis of phosphine oxide derivatives, to construct high-performance hole-transporting, electron-transporting, and emissive materials.

Introduction: The Strategic Value of this compound

The core structure of this compound offers a unique combination of features that make it an exceptional starting point for OLED material synthesis:

-

Reactive Handle: The bromine atom at the C5 position serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of functional groups.

-

Scaffolding and Solubility: The two bulky benzyloxy groups at the C1 and C3 positions play a crucial role. They provide steric hindrance that can prevent intermolecular aggregation and π-π stacking in the solid state. This is critical for maintaining high photoluminescence quantum yields (PLQY) and achieving amorphous thin films with good morphological stability, a prerequisite for durable OLED devices. Furthermore, these groups enhance the solubility of the molecule and its derivatives in common organic solvents, simplifying purification and processing.

-

Electronic Insulation: The benzyloxy groups are electronically insulating, which helps to confine the electronic wavefunction to the core functional unit that will be introduced at the C5 position. This allows for precise tuning of the frontier molecular orbitals (HOMO/LUMO) of the target molecule.

This guide will provide researchers with the foundational knowledge and practical protocols to leverage these features for the rational design of novel OLED materials.

Core Functionalization Pathways

The transformation of this compound into functional OLED materials primarily relies on a set of robust and versatile synthetic methodologies. The diagram below illustrates the key pathways from this central building block to different classes of OLED materials.

Figure 1: Key synthetic pathways for functionalizing this compound.

Protocol I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.[2][3] This reaction is instrumental in extending the π-conjugated system of the core molecule, which is a primary strategy for tuning the emission color and electronic properties of emissive materials.

Objective

To synthesize 1,3-Bis(benzyloxy)-5-(naphthalen-2-yl)benzene, a model compound demonstrating the extension of conjugation for potential use in blue-emitting materials.

Experimental Protocol

Materials:

-

This compound (1.0 equiv.)

-

Naphthalen-2-ylboronic acid (1.2 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv.)

-

Potassium phosphate tribasic (K₃PO₄) (3.0 equiv.)

-

Toluene and Water (10:1 v/v), degassed

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound, naphthalen-2-ylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. Degassing the solvent (e.g., by sparging with argon for 30 minutes) is essential to remove dissolved oxygen.

-

Reaction: Heat the mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

| Parameter | Specification | Rationale |

| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide and facilitates reductive elimination, leading to high yields.[4] |

| Base | K₃PO₄ | A moderately strong base that is effective in Suzuki couplings and is generally compatible with a wide range of functional groups.[4] |

| Solvent | Toluene/Water | A biphasic system where the aqueous phase facilitates the activation of the boronic acid by the base, while the organic phase dissolves the reactants and catalyst. |

| Temperature | 100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently without significant decomposition of reactants or catalyst. |

Table 1: Summary of Reagents and Conditions for Suzuki-Miyaura Coupling.

Protocol II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation of immense value in materials science.[5][6][7] This reaction is the premier method for synthesizing arylamine derivatives, which are the dominant class of hole-transporting materials (HTMs) and are key donor moieties in Thermally Activated Delayed Fluorescence (TADF) emitters.[8][9]

Objective

To synthesize 9-(3,5-bis(benzyloxy)phenyl)-9H-carbazole, a core structure for a high-triplet-energy host or hole-transporting material.

Experimental Protocol

Figure 2: Catalytic cycle of the Buchwald-Hartwig Amination.[6][7]

Materials:

-

This compound (1.0 equiv.)

-

Carbazole (1.1 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv.)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.03 equiv.)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

-

Anhydrous Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ and Xantphos to an oven-dried Schlenk flask. Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.

-

Reagent Addition: Add carbazole, this compound, and NaOt-Bu to the flask.

-

Scientist's Note: NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[7] It is highly hygroscopic and should be handled under inert conditions.

-

-

Reaction: Heat the mixture to 110 °C and stir for 18-24 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Extract the product with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (hexane/dichloromethane gradient).

| Parameter | Specification | Rationale |

| Catalyst | Pd₂(dba)₃ / Xantphos | Xantphos is a bidentate ligand with a large "bite angle" that promotes the reductive elimination step, which is often rate-limiting, and prevents catalyst decomposition.[7] |

| Base | NaOt-Bu | A strong base is necessary for the deprotonation of the amine nitrogen, forming the palladium-amido complex prior to reductive elimination.[5][7] |

| Solvent | Anhydrous Toluene | A non-polar, high-boiling solvent suitable for this reaction temperature. Anhydrous conditions are critical to prevent quenching of the strong base. |

| Temperature | 110 °C | Ensures efficient catalyst turnover for this often challenging C-N bond formation. |

Table 2: Summary of Reagents and Conditions for Buchwald-Hartwig Amination.

Protocol III: Synthesis of Phosphine Oxide Derivatives

Phosphine oxides are a class of compounds with deep HOMO levels and wide bandgaps, making them excellent electron-transporting and host materials for phosphorescent and TADF OLEDs.[10] Their high thermal stability (Tg) and morphological stability are also highly desirable for device longevity. The synthesis typically involves the reaction of an organometallic intermediate with a phosphorus electrophile.

Objective

To synthesize (3,5-bis(benzyloxy)phenyl)diphenylphosphine oxide, a key building block for electron-transport or host materials.

Materials:

-

This compound (1.0 equiv.)

-

n-Butyllithium (n-BuLi) (1.1 equiv., 2.5 M in hexanes)

-

Diphenylphosphinic chloride (Ph₂P(O)Cl) (1.2 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Add this compound to an oven-dried, three-neck round-bottom flask under an argon atmosphere. Dissolve it in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise over 15 minutes. Stir the mixture at -78 °C for 1 hour.

-

Causality: At this low temperature, a lithium-halogen exchange occurs, selectively replacing the bromine atom with a lithium atom to form an aryllithium intermediate. This is a fast and efficient way to generate the required nucleophile.

-

-

Phosphorylation: In a separate flask, dissolve diphenylphosphinic chloride in anhydrous THF. Add this solution dropwise to the aryllithium solution at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching & Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

| Parameter | Specification | Rationale |

| Reagent | n-Butyllithium | A strong organometallic base used to perform the lithium-halogen exchange, generating a nucleophilic aryl-lithium species.[11] |

| Electrophile | Diphenylphosphinic Chloride | The phosphorus electrophile that reacts with the aryllithium to form the C-P bond directly, yielding the phosphine oxide.[11] |

| Solvent | Anhydrous THF | An aprotic polar solvent that is stable to organolithiums at low temperatures and effectively solvates the intermediates. |

| Temperature | -78 °C | Critical for controlling the reactivity of the highly basic n-BuLi, preventing side reactions like reaction with the solvent or benzylic protons. |

Table 3: Summary of Reagents and Conditions for Phosphine Oxide Synthesis.

Application in OLED Devices